molecular formula C17H11BrN2O2S B11668288 (2E)-2-(5-Bromo-2-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

(2E)-2-(5-Bromo-2-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No.: B11668288
M. Wt: 387.3 g/mol
InChI Key: BIGUPBGXFZLYAU-OQLLNIDSSA-N
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Description

(2E)-2-(5-Bromo-2-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a complex organic compound that features a unique structure combining a thiazole ring and a benzimidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(5-Bromo-2-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one typically involves the condensation of 5-bromo-2-methoxybenzaldehyde with [1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is usually heated to reflux to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(5-Bromo-2-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (2E)-2-(5-Bromo-2-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent, making it a candidate for further investigation in drug development.

Medicine

In medicine, the compound’s potential therapeutic properties are being explored. Its ability to interact with specific biological targets makes it a potential candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of (2E)-2-(5-Bromo-2-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-(5-Bromo-2-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
  • 3-[(5E)-5-(3,4-Dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate
  • Vanillin acetate
  • Ethyl acetoacetate

Uniqueness

What sets this compound apart from similar compounds is its unique combination of a thiazole ring and a benzimidazole ring, which imparts distinct chemical and biological properties. This structural uniqueness allows for specific interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H11BrN2O2S

Molecular Weight

387.3 g/mol

IUPAC Name

(2E)-2-[(5-bromo-2-methoxyphenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C17H11BrN2O2S/c1-22-14-7-6-11(18)8-10(14)9-15-16(21)20-13-5-3-2-4-12(13)19-17(20)23-15/h2-9H,1H3/b15-9+

InChI Key

BIGUPBGXFZLYAU-OQLLNIDSSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=C/2\C(=O)N3C4=CC=CC=C4N=C3S2

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=C2C(=O)N3C4=CC=CC=C4N=C3S2

Origin of Product

United States

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